

# Application Notes and Protocols for AMG 925 In Vivo Studies

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## Compound of Interest

Compound Name: AMG 925

Cat. No.: B612021

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These application notes provide a comprehensive guide for the in vivo use of **AMG 925**, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6). The following protocols are based on preclinical studies in acute myeloid leukemia (AML) xenograft models and are intended to assist in the design and execution of similar efficacy and pharmacodynamic studies.

## Quantitative Data Summary

The in vivo anti-tumor efficacy of **AMG 925** has been demonstrated in AML xenograft models. Key quantitative data from these studies are summarized below for easy comparison.

Parameter	Subcutaneous MOLM-13 Xenograft Model	Systemic MOLM-13-Luc Xenograft Model	Reference
Animal Model	CrTac:NCR-Foxn1nu (NCR nude) mice	NOD/SCID IL-2R $\gamma$ <sup>-/-</sup> (NSG) mice	<a href="#">[1]</a> <a href="#">[2]</a>
Cell Line	MOLM-13 (human FLT3-ITD AML)	MOLM-13-Luc (luciferase-expressing)	<a href="#">[1]</a> <a href="#">[2]</a>
AMG 925 Doses	12.5, 25, 37.5 mg/kg	12.5, 25, 37.5 mg/kg	<a href="#">[1]</a> <a href="#">[2]</a>
Administration	Oral gavage, twice daily (6 hours apart)	Oral gavage, twice daily	<a href="#">[1]</a> <a href="#">[2]</a>
Treatment Duration	Not specified for efficacy, pharmacodynamics assessed after a single dose	10 consecutive days	<a href="#">[2]</a>
Tumor Growth Inhibition (TGI)	Dose-dependent, 96% TGI at 37.5 mg/kg	71% to 99.7% TGI	<a href="#">[2]</a> <a href="#">[3]</a>
Pharmacodynamic Markers	Inhibition of p-STAT5 and p-Rb	Inhibition of p-STAT5 and p-Rb	<a href="#">[3]</a>
Body Weight Loss	No significant body weight loss observed	Not specified	<a href="#">[3]</a>

## Signaling Pathway and Experimental Workflow

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## Experimental Protocols

## Protocol 1: Subcutaneous MOLM-13 Xenograft Efficacy Study

This protocol details the establishment of a subcutaneous MOLM-13 xenograft model and subsequent treatment with **AMG 925** to evaluate anti-tumor efficacy.

### Materials:

- MOLM-13 human AML cell line
- Immunodeficient mice (e.g., CrTac:NCR-Foxn1nu nude mice, 6-8 weeks old)
- RPMI-1640 medium with supplements (10% FBS, 1% Penicillin-Streptomycin)
- Matrigel® Basement Membrane Matrix
- **AMG 925**
- Vehicle for oral formulation (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in sterile water)[4]
- Calipers for tumor measurement
- Standard animal housing and handling equipment

### Procedure:

- **Cell Culture:** Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. Harvest cells during the logarithmic growth phase.
- **Cell Preparation:** On the day of injection, wash the MOLM-13 cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of  $1 \times 10^7$  cells/mL.
- **Tumor Implantation:** Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

- Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Formulation and Administration:
  - Prepare the **AMG 925** formulation in the appropriate vehicle at the desired concentrations (e.g., 1.25, 2.5, and 3.75 mg/mL for 12.5, 25, and 37.5 mg/kg doses in a 10 mL/kg dosing volume).
  - Administer **AMG 925** or vehicle orally via gavage twice daily, with a 6-hour interval between doses.[\[5\]](#)
- Treatment Duration and Monitoring:
  - Continue treatment for a predefined period (e.g., 10 consecutive days).[\[2\]](#)
  - Measure tumor volume and mouse body weight every 2-3 days to monitor efficacy and toxicity.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice.
  - Excise the tumors and record their final weight.
  - Calculate Tumor Growth Inhibition (TGI) using the formula:  $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.
  - Perform statistical analysis to determine the significance of the observed differences.

## Protocol 2: Pharmacodynamic Analysis of p-STAT5 and p-Rb

This protocol describes the analysis of target engagement by measuring the phosphorylation of STAT5 and Rb in tumor xenografts following **AMG 925** treatment.

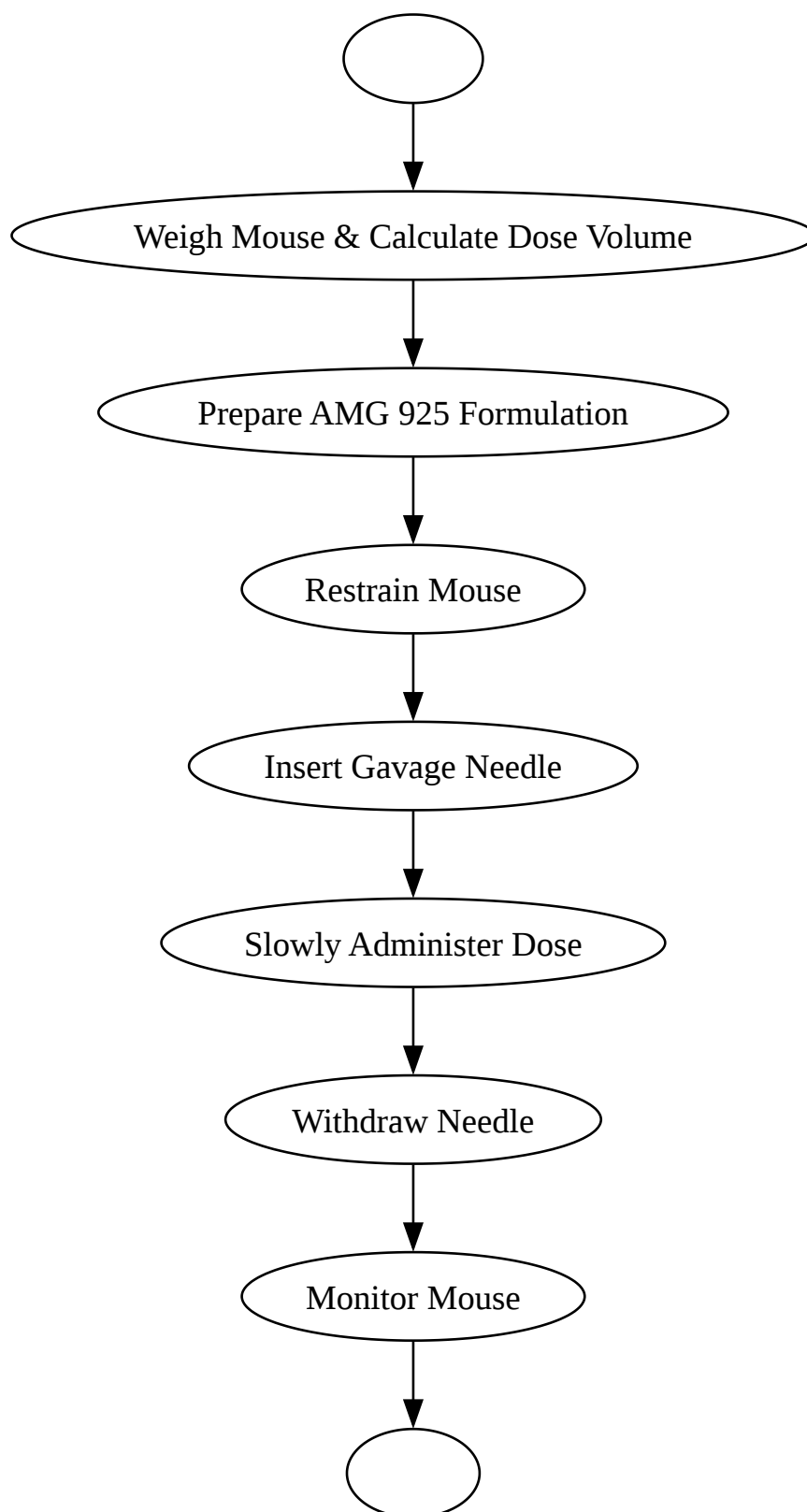
#### Materials:

- Tumor-bearing mice from an efficacy study (Protocol 1)
- **AMG 925** and vehicle
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE and Western blot equipment
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Rb (Ser807/811), anti-Rb, and a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Dosing and Sample Collection:
  - Administer a single dose of **AMG 925** or vehicle to tumor-bearing mice.
  - At various time points post-dose (e.g., 3, 9, 12, and 24 hours), euthanize the mice and excise the tumors.[\[5\]](#)
  - Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
- Protein Extraction:
  - Homogenize the frozen tumor samples in ice-cold RIPA buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with the primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the phospho-protein signal to the total protein signal for each target.
  - Further normalize to the loading control to account for any loading differences.



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